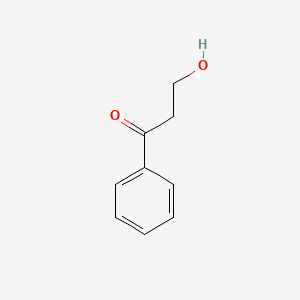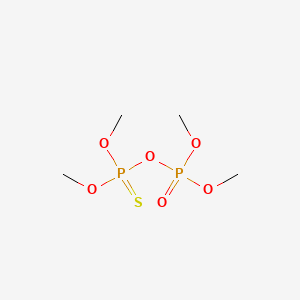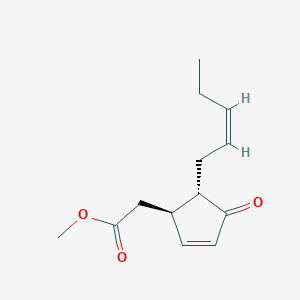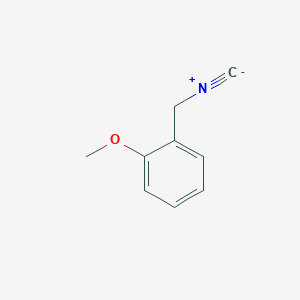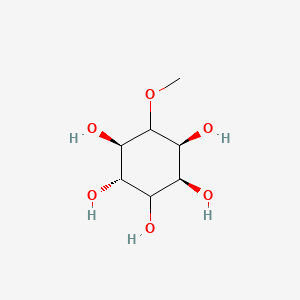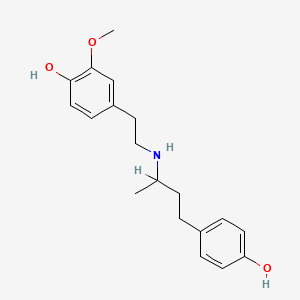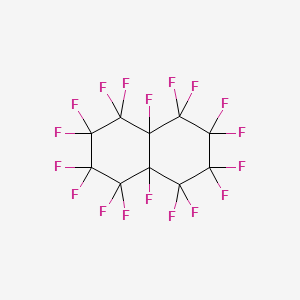
Perfluorodecalin
概要
説明
Perfluorodecalin (C10F18) is a fluorocarbon, a derivative of decalin in which all of the hydrogen atoms are replaced by fluorine atoms . It is chemically and biologically inert and stable up to 400 °C . Several applications make use of its ability to dissolve gases . It is often used in skin care products claiming to deliver extra oxygen to skin, which is purported to have anti-aging benefits .
Synthesis Analysis
This compound can be synthesized via a one-pot method using Pluronic F68 (PF68) stabilized this compound in water nanoemulsion as a template . This method simplifies previous multi-step procedures that required pre-fabrication of silica .Molecular Structure Analysis
This compound exhibits cis-trans isomerism, as the tertiary fluorines atoms on the bridge carbon atoms can be either on the same side as each other (cis-isomer) or on opposite sides (trans-isomer) . Both isomers are chemically and biologically inert and are very similar in their physical properties .Chemical Reactions Analysis
This compound is used in non-catalytic, oxidative cracking with molecular oxygen (O2) to depolymerize native lignin into oxygenated phenolic monomers . High rates of oxidation are attributed to the use of this compound as a solvent .Physical and Chemical Properties Analysis
This compound is a clear, colorless liquid with a density of 1.917 and a boiling point of 142 °C . It is chemically and biologically inert and stable up to 400 °C . It has exceptionally low solubility in water and high vaporization from the water bodies, tending to be hydrophobic and partitioned into organic matter .科学的研究の応用
Environmental Impact and Properties
- Global Warming Potential : PFD has been identified as a potent greenhouse gas with significant global warming potential (GWP). Studies have measured its radiative efficiency and GWP, highlighting the need for careful assessment of its future usage (Shine et al., 2005).
- Environmental Fate Properties : Research on PFD's environmental fate properties, like water solubility and vaporization, suggests that it tends to be hydrophobic and partitions into organic matter, indicating potential atmospheric impacts (Tsai, 2011).
Biomedical Applications
- Bone Regeneration : PFD has been shown to enhance bone regeneration significantly. Its incorporation into 3D-printed scaffolds has improved their capacity to regenerate bone (Tamimi et al., 2013).
- Ophthalmic Surgery : PFD is widely used in ophthalmic surgery for maneuvering intraocular tissues and as a vitreous substitute. It's been reported to induce corneal toxicity in prolonged contact with the corneal endothelium (Wilbanks et al., 1996).
Material Science
- Gas Transport Properties : PFD is known for its high solute capacity for gases such as oxygen. It has been used as an efficient liquid carrier of respiratory gases in bioprocess engineering (Sobieszuk & Pilarek, 2012).
Medical Imaging
- MR Imaging : PFD has been demonstrated in human eyes using fluorine-19 magnetic resonance imaging. This capability is useful especially when visual conditions are obscured by other factors (Gewiese et al., 1992).
作用機序
Target of Action
Perfluorodecalin (PFD) is a perfluorocarbon (PFC) that primarily targets the respiratory system . It is chemically and biologically inert , and its main role is to act as an oxygen carrier . PFD has a high capacity to dissolve gases, particularly respiratory gases .
Mode of Action
PFD interacts with its targets by dissolving large amounts of oxygen . The extreme hydrophobicity of PFD necessitates the use of emulsifiers such as lipids, fluorinated compounds, tensides, or proteins to bypass the immiscibility with aqueous media, like blood . This allows PFD to transport oxygen throughout the body, enhancing oxygen supply to tissues .
Biochemical Pathways
PFD affects the oxygen transport pathway. It can dissolve 527 and 403 mL O2 /L PFD at 1 atm . This high oxygen solubility allows PFD to enhance the oxygen-carrying capacity of the blood, thereby improving oxygen delivery to tissues .
Pharmacokinetics
It is known that pfd is chemically and biologically inert Its high gas solubility and low water solubility suggest that it may have a large volume of distribution and may be slowly eliminated from the body .
Result of Action
The primary molecular and cellular effect of PFD’s action is the enhanced delivery of oxygen to tissues . This can accelerate wound healing when applied topically , and can also prolong the storage time of organs and tissues in oxygenated PFD . In addition, PFD has been used in the treatment of decompression sickness .
Action Environment
Environmental factors can influence the action, efficacy, and stability of PFD. For instance, PFD is stable up to 400 °C , suggesting that it can maintain its functionality under a wide range of temperatures. Furthermore, PFD’s action can be influenced by the presence of other substances in the environment. For example, the use of emulsifiers is necessary for PFD to bypass the immiscibility with aqueous media . Lastly, PFD’s environmental impact should be considered, as it can contribute to global warming due to its high radiative efficiency and global warming potential .
Safety and Hazards
Perfluorodecalin is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It is a flammable liquid and vapor . Containers can burst violently or explode when heated, due to excessive pressure build-up . It is advised to handle in a well-ventilated place and avoid contact with skin and eyes .
将来の方向性
Perfluorocarbons like Perfluorodecalin have been explored as oxygen carriers in a variety of biological applications . They are being investigated for use in liquid breathing, enhancing oxygen delivery during cell culture, modifying biomolecules, and providing handles for purification, mass spectrometry, and 19 F NMR studies in complex environments .
生化学分析
Biochemical Properties
Perfluorodecalin has a huge capacity to dissolve gases, where the respiratory gases are of special interest for current investigations . It is largely chemically and biologically inert . The unique properties of this compound and its response, processing, and dysregulation, which the body experiences through intravascular this compound, are precious tools for many diverse application areas .
Cellular Effects
This compound has been used to enhance oxygen delivery during cell culture . It has also been shown to dramatically enhance in vivo microscopy resolution of airspace-containing tissues such as mesophyll . It is also being studied for use in liquid breathing .
Molecular Mechanism
The mechanism of this compound using loose van der Waals forces to dissolve oxygen for delivery contrasts with the way hemoglobin transports oxygen, using chemical bonding between the oxygen molecule and the iron atom in heme .
Temporal Effects in Laboratory Settings
In laboratory settings, this compound has been used in in vitro experiments for the determination of a group of perfluororganic compounds . The time of the presence of the xenobiotic in the bloodstream and in various organs of small laboratory animals during the endotracheal route of administration was estimated .
Dosage Effects in Animal Models
In animal models, intrarectal treatment with oxygenated this compound resulted in accelerated recovery of colitis compared with saline-treated littermates . This was reflected by a better weight evolution, lower myeloperoxidase activity, and a lower histological inflammation score .
Metabolic Pathways
This compound is involved in the transport of respiratory gases . It dissolves gases using loose van der Waals forces . This property is utilized in various medical applications .
Transport and Distribution
This compound is not suitable for direct injection into the vascular system and requires emulsification to obtain a stable mixture . Extensive research created stable this compound nano-emulsions that avoid fast clearance from the blood and long organ retention time, which leads to undesired transient side effects .
Subcellular Localization
Due to its gas-carrying capacity, it has been used to enhance oxygen delivery during cell culture . This suggests that it may be localized in areas of the cell where gas exchange is prominent.
特性
IUPAC Name |
1,1,2,2,3,3,4,4,4a,5,5,6,6,7,7,8,8,8a-octadecafluoronaphthalene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10F18/c11-1-2(12,5(17,18)9(25,26)7(21,22)3(1,13)14)6(19,20)10(27,28)8(23,24)4(1,15)16 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UWEYRJFJVCLAGH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C12(C(C(C(C(C1(F)F)(F)F)(F)F)(F)F)(C(C(C(C2(F)F)(F)F)(F)F)(F)F)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10F18 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0046511, DTXSID201015480, DTXSID801021518 | |
| Record name | Perflunafene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0046511 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | trans-Perfluorodecalin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201015480 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | cis-Perfluorodecahydronaphthalene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801021518 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
462.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
306-94-5, 60433-11-6, 60433-12-7 | |
| Record name | Perfluorodecalin | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=306-94-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Perflunafene [INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000306945 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | cis-Perfluorodecalin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0060433116 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | trans-Perfluorodecalin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0060433127 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Perfluorodecalin | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB16292 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Perfluorodecalin | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=97066 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Naphthalene, 1,1,2,2,3,3,4,4,4a,5,5,6,6,7,7,8,8,8a-octadecafluorodecahydro- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Perflunafene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0046511 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | trans-Perfluorodecalin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201015480 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | cis-Perfluorodecahydronaphthalene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801021518 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Perflunafene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.631 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 60433-11-6 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | PERFLUNAFENE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/54A06VV62N | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



